Rubitecan
Overview
Description
Mechanism of Action
Target of Action
Rubitecan, also known as 9-Nitrocamptothecin, primarily targets the nuclear enzyme DNA topoisomerase 1 . This enzyme plays a crucial role in DNA replication by relieving the torsional stress of supercoiled DNA .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the DNA replication process. By inhibiting topoisomerase I, this compound interferes with the normal unwinding and re-ligation of DNA strands during replication . This disruption leads to the formation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks, and ultimately resulting in apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). In a study conducted on mice, it was found that the pharmacokinetics of this compound were linear with dose, and tumor concentrations of this compound were above the concentrations required for in vitro anti-tumor activity . The half-lives of this compound were 86 and 35 minutes for doses of 0.44 and 1 mg/kg, respectively .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . By causing DNA damage through its interaction with topoisomerase I, this compound triggers cell death, thereby interfering with tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, under human physiological conditions, this compound undergoes rapid and reversible hydrolysis from a closed lactone form to an inactive hydroxy carboxylated one . This pH-dependent hydrolysis occurs along with the loss of antitumor activity . Therefore, strategies aimed to maintain the active closed-lactone form of this compound in the plasma have been developed, such as prodrugs .
Preparation Methods
The synthesis of rubitecan involves the nitration of camptothecin. large-scale production has encountered problems due to regioselectivity issues during the direct nitration of camptothecin . One method used to synthesize this compound is to nitrate 10-hydroxycamptothecin and then remove the hydroxyl functional group .
Chemical Reactions Analysis
Rubitecan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the nitro group present in this compound.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different analogs.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rubitecan has extensive applications in scientific research, particularly in the field of cancer research. It is an effective drug against pancreatic cancer and other solid tumors . This compound’s ability to inhibit topoisomerase I makes it a valuable tool in studying DNA replication and repair mechanisms . Additionally, this compound has been used in clinical trials to evaluate its efficacy and safety in treating various cancers .
Comparison with Similar Compounds
Rubitecan is similar to other camptothecin derivatives, such as irinotecan and topotecan. this compound is unique due to its oral bioavailability and ability to be administered in an outpatient setting . Other similar compounds include:
Irinotecan: Another topoisomerase I inhibitor used in cancer treatment.
Topotecan: A topoisomerase I inhibitor used to treat ovarian and small cell lung cancer.
This compound’s uniqueness lies in its improved lactone stability and lower manufacturing cost compared to its precursor, 9-aminocamptothecin .
Properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXNKPBCCMUMSW-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046752 | |
Record name | Rubitecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rubitecan prevents DNA from unwinding during replication via DNA topoisomerase 1, therefore interfering with tumor growth. | |
Record name | Rubitecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06159 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
91421-42-0 | |
Record name | 9-Nitrocamptothecin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91421-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rubitecan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rubitecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06159 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rubitecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUBITECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H19C446XXB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of 9-Nitrocamptothecin?
A1: 9-Nitrocamptothecin functions as a topoisomerase I inhibitor. [, , , , , ]
Q2: How does 9-Nitrocamptothecin exert its antitumor activity?
A2: 9-Nitrocamptothecin binds to the topoisomerase I-DNA complex, stabilizing it and preventing the religation of DNA strands. This leads to the accumulation of DNA breaks, ultimately triggering apoptosis (programmed cell death). [, , , , ]
Q3: What is the molecular formula and weight of 9-Nitrocamptothecin?
A4: The molecular formula of 9-Nitrocamptothecin is C20H15N3O7, and its molecular weight is 405.36 g/mol. [, , , , ]
Q4: Does the lactone ring structure of 9-Nitrocamptothecin play a crucial role in its activity?
A5: Yes, the closed lactone ring structure is essential for 9-Nitrocamptothecin's optimal activity as a topoisomerase I inhibitor. The open carboxylic acid form exhibits significantly reduced or no activity. [, , ]
Q5: How does the stability of 9-Nitrocamptothecin's lactone ring vary in different environments?
A6: The lactone ring is more stable in acidic environments, whereas neutral or basic conditions promote its conversion to the inactive carboxylic acid form. This instability at physiological pH poses challenges for its formulation and delivery. [, , ]
Q6: Does 9-Nitrocamptothecin possess any known catalytic properties?
A7: Based on the provided research, 9-Nitrocamptothecin is primarily investigated as a topoisomerase I inhibitor and not for its catalytic properties. [, , , , ]
Q7: Have computational methods been employed to study 9-Nitrocamptothecin?
A8: Yes, in silico docking studies have been conducted to elucidate the interaction pattern between 9-Nitrocamptothecin and topoisomerase I, providing insights into its binding mechanism and potential for structure-based drug design. [, ]
Q8: What formulation strategies have been explored to enhance the stability and delivery of 9-Nitrocamptothecin?
A10: Various approaches have been investigated, including encapsulation in liposomes, nanoparticles, and mixed micelles, aiming to improve its solubility, stability in biological fluids, and delivery to target tissues. [, , , , ]
Q9: What is the primary route of administration for 9-Nitrocamptothecin?
A11: Although initially developed as an oral formulation, 9-Nitrocamptothecin has also been studied for intravenous, aerosol, and transdermal delivery, highlighting the ongoing efforts to optimize its pharmacokinetic profile and therapeutic index. [, , , , , , ]
Q10: How is 9-Nitrocamptothecin metabolized and eliminated from the body?
A12: 9-Nitrocamptothecin undergoes metabolism, primarily to its active metabolite, 9-Aminocamptothecin. The exact metabolic pathways and elimination routes require further investigation, although biliary excretion has been identified as one pathway. [, , , , ]
Q11: What is the preclinical efficacy of 9-Nitrocamptothecin against various cancer types?
A13: Preclinical studies have demonstrated promising antitumor activity of 9-Nitrocamptothecin against a broad spectrum of human cancer cell lines and xenograft models, including pancreatic, breast, lung, colon, ovarian, and melanoma. [, , , , ]
Q12: Are there known mechanisms of resistance to 9-Nitrocamptothecin?
A15: While specific resistance mechanisms to 9-Nitrocamptothecin are not extensively detailed in the provided research, alterations in topoisomerase I expression or function, as well as drug efflux pumps, could potentially contribute to resistance, similar to other camptothecin analogues. [, ]
Q13: What are the most common side effects associated with 9-Nitrocamptothecin treatment?
A16: The most common adverse effects reported in clinical trials include hematological toxicity (neutropenia, anemia, thrombocytopenia), gastrointestinal toxicity (nausea, vomiting, diarrhea), and fatigue. These toxicities are generally manageable with dose adjustments and supportive care. [, , ]
Q14: Why are alternative drug delivery strategies being explored for 9-Nitrocamptothecin?
A17: Alternative drug delivery approaches like liposomes, nanoparticles, and aerosols are being investigated to enhance its solubility, stability, and target tissue delivery, aiming to improve its therapeutic index and potentially reduce systemic toxicity. [, , , , ]
Q15: What analytical methods are employed to quantify 9-Nitrocamptothecin in biological samples?
A18: High-performance liquid chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) and mass spectrometry (MS) are commonly used for the sensitive and specific quantification of 9-Nitrocamptothecin in biological matrices. [, , , , ]
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